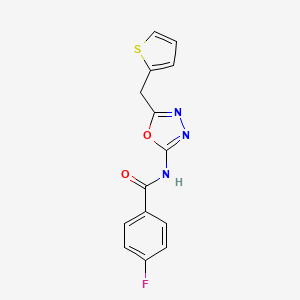

4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a fluorine atom at the para position and a 1,3,4-oxadiazole ring linked to a thiophen-2-ylmethyl group. The compound’s structural uniqueness lies in its combination of fluorinated benzamide and sulfur-containing heterocycles, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

4-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNDKLVHOLVHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a fluorinated benzamide core attached to a thiophenylmethyl group and an oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD |

| N-(4-(3-Methoxyphenyl) acryloyl) phenyl | HCT116 (Colon Cancer) | 0.67 |

| 2-(4-Chlorophenyl)-5-(4-Fluorophenyl)-1,3,4-oxadiazole | K562 (Leukemia) | 1.18 |

The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with various cellular pathways. For example, studies indicate that oxadiazoles can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of kinases involved in cancer progression.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific phases, preventing tumor growth.

Case Studies

Several studies have evaluated the cytotoxic effects of oxadiazole derivatives:

- Zhang et al. (2023) reported that a related oxadiazole compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine .

- Adimule et al. (2016) synthesized a series of oxadiazole derivatives and found that those with thiophene substitutions exhibited enhanced cytotoxicity against various cancer lines .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound A: 4-(Morpholinosulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Structural Difference: Replaces fluorine with a morpholinosulfonyl group.

- Impact : The sulfonamide group increases molecular weight (434.5 vs. ~382 for the target compound) and may enhance solubility due to the morpholine ring’s polarity. However, bulkier substituents could reduce membrane permeability .

Compound B : 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Structural Difference : Features a dipropylsulfamoyl group instead of fluorine.

Compound C : N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-238)

- Structural Difference : Replaces fluorine with a trifluoromethoxy group and substitutes thiophen-2-ylmethyl with 5-chlorothiophen-2-yl.

- Impact : The trifluoromethoxy group enhances electron-withdrawing effects, while chlorine on thiophene increases steric hindrance, possibly altering binding kinetics .

Variations in the Oxadiazole-Linked Substituents

Compound D : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

- Structural Difference : Lacks the methylene spacer (thiophen-2-yl instead of thiophen-2-ylmethyl) and substitutes fluorine with bromine.

Compound E : 4-Fluoro-N-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7c)

- Structural Difference : Oxadiazole is attached to a phenyl ring rather than a thiophene-methyl group.

- Impact : The phenyl group increases hydrophobicity, which might improve membrane penetration but reduce solubility. Reported high yield (90%) suggests synthetic advantages over thiophene-containing analogs .

Antifungal Agents :

Cytotoxic Agents :

- Compound F: N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide Structural Difference: Uses naphthalene instead of thiophene. Impact: The larger aromatic system enhances HDAC inhibition but may increase toxicity risks, highlighting the target compound’s balanced design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodology : The compound can be synthesized via a two-step approach:

Formation of the oxadiazole ring : React 2-thiophenemethyl hydrazine with a fluorinated benzoyl chloride derivative (e.g., 4-fluorobenzoyl chloride) in pyridine under reflux. Monitor reaction progress via TLC .

Cyclization : Use dehydrating agents like POCl₃ or PCl₃ to cyclize the intermediate into the 1,3,4-oxadiazole core. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from methanol .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Q. How can the crystal structure of this compound be characterized to confirm its molecular geometry?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation of a methanol solution. Analyze using a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine hydrogen atoms using a riding model (C–H = 0.93–0.97 Å) .

- Key Observations : Look for intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F interactions) that stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Verify the thiophene methylene group (δ ~4.5 ppm for CH₂) and fluorinated benzamide aromatic protons (δ ~7.2–8.1 ppm) .

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to assess its enzyme inhibition potential (e.g., targeting PFOR in anaerobic organisms)?

- Methodology :

- Enzyme Assays : Use a spectrophotometric assay to measure PFOR (Pyruvate:Ferredoxin Oxidoreductase) activity. Monitor NADH oxidation at 340 nm in the presence of pyruvate and coenzyme A .

- IC₅₀ Determination : Perform dose-response curves with compound concentrations ranging from 0.1–100 µM. Compare to nitazoxanide (positive control) .

- Data Interpretation : Low IC₅₀ values (<10 µM) suggest strong inhibition, potentially via amide anion conjugation disrupting the enzyme’s active site .

Q. How can contradictions in bioactivity data across studies be resolved (e.g., varying antimicrobial efficacy)?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine position, thiophene substitution) and test against standardized bacterial strains (e.g., E. coli, S. aureus). Use MIC (Minimum Inhibitory Concentration) assays .

- Meta-Analysis : Compare crystallographic data (e.g., hydrogen bonding patterns in vs. 6) to correlate molecular packing with bioactivity .

Q. What computational strategies can predict the compound’s binding mode with target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into PFOR’s active site (PDB: 1B0P). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Cys/His) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. Why might fluorinated benzamide derivatives exhibit variable metabolic stability in in vitro vs. in vivo models?

- Hypothesis : The trifluoromethyl group’s lipophilicity may enhance in vitro stability but lead to rapid Phase I oxidation (e.g., CYP450-mediated) in vivo.

- Validation :

- In Vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to non-fluorinated analogs .

- In Vivo : Administer radiolabeled compound to rodents and quantify metabolites in plasma/bile .

Methodological Tables

| Parameter | Synthetic Condition | Characterization |

|---|---|---|

| Reaction solvent | Pyridine (anhydrous) | TLC (Rf = 0.5, ethyl acetate/hexane) |

| Cyclization agent | POCl₃ (3 mol equiv) | X-ray diffraction (space group P2₁2₁2₁) |

| Recrystallization solvent | Methanol | ¹H NMR (500 MHz, DMSO-d₆) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.